molecular formula C19H20N2O5S B248945 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide

Cat. No. B248945
M. Wt: 388.4 g/mol
InChI Key: JFHPRXYCCDGPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide, also known as EBTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EBTB is a benzothiazole derivative that has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway that is often dysregulated in cancer cells. In addition, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide has also been reported to inhibit the activity of the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide has been reported to induce apoptosis and inhibit angiogenesis. In addition, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide is that it has shown promising results in various scientific research studies, making it a potential treatment option for various diseases. In addition, the synthesis method of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide is well-established, and the purity of the compound can be confirmed using analytical techniques. However, one of the limitations of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide is that its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic properties.

Future Directions

There are several future directions for the scientific research of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide. One of the directions is to further investigate its mechanism of action, which will help to identify potential targets for drug development. In addition, more research is needed to investigate the potential therapeutic properties of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide in other diseases, such as autoimmune disorders and cardiovascular diseases. Furthermore, the development of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide analogs may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide involves the reaction of 2-aminobenzothiazole with 2,3,4-trimethoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with ethyl iodide to yield N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide. The synthesis method of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide has been reported in various scientific journals, and the purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide has been shown to have potential therapeutic properties in various scientific research studies. One of the most promising applications of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide is in the treatment of cancer. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide has also been reported to have neuroprotective effects, making it a potential treatment option for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,3,4-trimethoxybenzamide

InChI

InChI=1S/C19H20N2O5S/c1-5-26-11-6-8-13-15(10-11)27-19(20-13)21-18(22)12-7-9-14(23-2)17(25-4)16(12)24-3/h6-10H,5H2,1-4H3,(H,20,21,22)

InChI Key

JFHPRXYCCDGPME-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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